N-Boc-2-Amino-5-bromopyrimidine

Catalog No.
S768056
CAS No.
883231-23-0
M.F
C9H12BrN3O2
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-Amino-5-bromopyrimidine

CAS Number

883231-23-0

Product Name

N-Boc-2-Amino-5-bromopyrimidine

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

MQQCCIJHZDEZBW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br

N-Boc-2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C9H12BrN3O2 and a molecular weight of approximately 274.11 g/mol. It features a bromine atom at the 5-position and an amino group at the 2-position of a pyrimidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and reactivity in various

Further Research

  • Investigation into the synthesis and characterization of Tert-butyl (5-bromopyrimidin-2-yl)carbamate.
  • Exploration of its reactivity in various chemical transformations.
  • Evaluation of its potential biological activity or applications in medicinal chemistry.
  • Availability

    While some chemical suppliers offer Tert-butyl (5-bromopyrimidin-2-YL)carbamate, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be either a niche intermediate in a larger synthesis or a relatively new compound yet to be explored in depth.

  • Potential Applications

    Given the presence of a pyrimidine ring and a carbamate functional group, Tert-butyl (5-bromopyrimidin-2-YL)carbamate could be relevant to research areas like:

    • Medicinal Chemistry: Pyrimidines are a well-known scaffold in drug discovery . The bromo-substituent and the carbamate group could potentially offer avenues for modifying the molecule's biological properties.
    • Organic Synthesis: The carbamate group can be a useful protecting group for amines in organic synthesis. Tert-butyl (5-bromopyrimidin-2-YL)carbamate could potentially serve as a precursor to other pyrimidine derivatives.

  • C–N Bond Formation: The presence of the amino group allows for selective C–N bond formation at the C-5 position when reacted with various amines under copper-catalyzed conditions. This reaction has shown to be efficient while maintaining high yields .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further functionalization or coupling reactions .

The synthesis of N-Boc-2-Amino-5-bromopyrimidine typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 5-bromo-2-pyridylamine.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), which allows for subsequent reactions without interference from the amino functionality.
  • Reaction Conditions: The reaction is conducted at low temperatures initially and then allowed to reach room temperature to facilitate the reaction .

N-Boc-2-Amino-5-bromopyrimidine finds applications in:

  • Drug Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific biological pathways.
  • Material Science: Its derivatives may be utilized in creating novel materials with unique electronic or optical properties.

Interaction studies involving N-Boc-2-Amino-5-bromopyrimidine focus on its reactivity with various nucleophiles due to its electrophilic nature stemming from the bromine substituent. These studies help elucidate its potential as a building block in complex organic syntheses and its interactions with biological targets.

N-Boc-2-Amino-5-bromopyrimidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate374930-88-80.78
tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate1235451-38-30.65
5-Bromo-2-(2-methoxyethylamino)pyrimidine886365-79-30.63
5-Bromo-N-methylpyrimidin-2-amine31402-54-70.62
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine914347-79-80.60

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. N-Boc-2-Amino-5-bromopyrimidine's unique combination of bromine substitution and Boc protection sets it apart, making it particularly useful for targeted synthetic applications.

XLogP3

1.8

Wikipedia

Tert-Butyl (5-bromopyrimidin-2-yl)carbamate

Dates

Modify: 2023-08-15

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